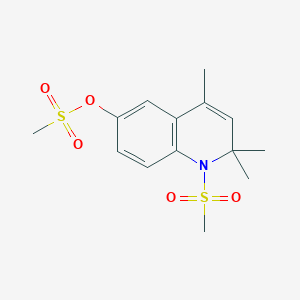![molecular formula C20H22FNO4S B11652497 Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-{[(4-fluorofenoxi)acetil]amino}-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo es un compuesto orgánico sintético con una estructura compleja. Pertenece a la clase de derivados de benzotiofeno, que son conocidos por sus diversas actividades biológicas. Este compuesto se caracteriza por la presencia de un grupo fluorofenoxi, un grupo acetilamino y un núcleo de tetrahidrobenzotiofeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-{[(4-fluorofenoxi)acetil]amino}-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo típicamente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Núcleo de Benzotiofeno: El núcleo de benzotiofeno puede sintetizarse mediante una reacción de ciclación que involucra un precursor de tiofeno adecuado.
Introducción del Grupo Fluorofenoxi: El grupo fluorofenoxi se introduce a través de una reacción de sustitución nucleofílica utilizando 4-fluorofenol y un grupo saliente apropiado.
Acetilación: El grupo acetilamino se agrega a través de una reacción de acetilación utilizando anhídrido acético o cloruro de acetilo.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-{[(4-fluorofenoxi)acetil]amino}-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o para reducir los dobles enlaces.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica se pueden utilizar para reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, alcoholes) se utilizan en condiciones apropiadas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El 2-{[(4-fluorofenoxi)acetil]amino}-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como patrón de referencia en química analítica.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 2-{[(4-fluorofenoxi)acetil]amino}-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
El 2-{[(4-fluorofenoxi)acetil]amino}-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo se puede comparar con otros derivados de benzotiofeno, como:
- 2-{[(2E)-2-(4-fluorobencilideno)hidrazinoacetil]amino}-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo
- 2-{[(2E)-2-(2-hidroxi-5-metoxibencilideno)hidrazinoacetil]amino}-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo
Estos compuestos comparten una estructura central similar pero difieren en los sustituyentes unidos al anillo de benzotiofeno. La combinación única de grupos funcionales en el 2-{[(4-fluorofenoxi)acetil]amino}-6-metil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo contribuye a sus propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C20H22FNO4S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22FNO4S/c1-3-25-20(24)18-15-9-4-12(2)10-16(15)27-19(18)22-17(23)11-26-14-7-5-13(21)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23) |
Clave InChI |
SZEDKDOKSFHPTF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)

![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)

![N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)

![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
![(5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11652501.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)
